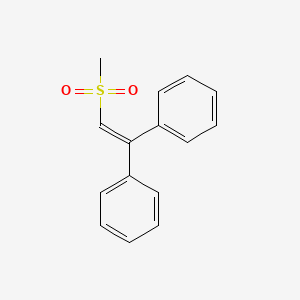

Methyl-(2,2-diphenyl)vinyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl-(2,2-diphenyl)vinyl sulfone, also known as this compound, is a useful research compound. Its molecular formula is C15H14O2S and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis Applications

1.1 Building Block in Organic Synthesis

Methyl-(2,2-diphenyl)vinyl sulfone serves as a crucial building block in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for creating various derivatives. For instance, it can be used to synthesize sulfonamide derivatives which are important in pharmaceutical chemistry.

1.2 Derivatization Reagent

This compound is employed as a derivatization reagent in techniques such as capillary electrophoresis-mass spectrometry (CE-MS). It reacts with biomolecules like nucleosides to introduce charged sulfonyl groups, enhancing solubility and separation efficiency. A notable study demonstrated its application in detecting pseudouridine in RNA samples, showcasing its utility in biochemical research and diagnostics.

1.3 Synthesis of Functional Materials

This compound is utilized as a precursor for synthesizing functional materials with specific properties. For example, it can undergo Michael addition reactions with cellulose to produce methylsulfonylethyl cellulose (MSEC), which has potential applications in drug delivery systems due to its improved solubility and controlled release characteristics.

Medicinal Chemistry Applications

2.1 Biological Activity

Research indicates that this compound exhibits biological activity that may be harnessed in medicinal chemistry. Its ability to react selectively with thiols allows for the formation of stable adducts, which can be exploited for targeted drug design and development. However, the specific mechanisms of action within biological systems remain less understood and warrant further investigation.

2.2 Nucleoside Derivatization

The compound's role in nucleoside derivatization is particularly noteworthy. By modifying nucleosides with this compound, researchers can enhance the detection and quantification of these biomolecules in various biological samples. This application is crucial for advancing our understanding of RNA biology and related fields.

Material Science Applications

3.1 Polymerization Processes

This compound has been explored for its potential in polymerization processes. Studies have shown that it can copolymerize with other monomers like ethylene to form aliphatic polysulfones that exhibit desirable thermal and chemical stability . These materials find applications in medical devices and hydrocarbon fuel technologies.

3.2 Coupling Agent in Reactions

In synthetic organic chemistry, this compound acts as a coupling agent in Heck vinylation reactions. It facilitates the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides, allowing for the selective introduction of vinyl groups into organic compounds. This capability is essential for developing complex molecules with tailored functionalities.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Key role in synthesizing sulfonamide derivatives |

| Derivatization Reagent | CE-MS for biomolecule analysis | Enhances solubility and detection efficiency |

| Functional Materials | Synthesis of cellulose derivatives (MSEC) | Potential applications in drug delivery |

| Medicinal Chemistry | Nucleoside derivatization | Useful for detecting biomolecules like pseudouridine |

| Material Science | Copolymerization with ethylene | Produces stable polysulfones for medical devices |

| Coupling Agent | Heck vinylation reactions | Selective introduction of vinyl groups into organic compounds |

Propriétés

Numéro CAS |

43013-82-7 |

|---|---|

Formule moléculaire |

C15H14O2S |

Poids moléculaire |

258.3 g/mol |

Nom IUPAC |

(2-methylsulfonyl-1-phenylethenyl)benzene |

InChI |

InChI=1S/C15H14O2S/c1-18(16,17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |

Clé InChI |

CVKHZXOHMMKYAT-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canonique |

CS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

43013-82-7 |

Synonymes |

methyl-(2,2-diphenyl)vinyl sulfone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.